Glycyl-L-asparaginyl-L-glutaminyl-L-lysyl-L-tryptophylglycine
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Overview
Description
Glycyl-L-asparaginyl-L-glutaminyl-L-lysyl-L-tryptophylglycine is a peptide compound composed of six amino acids: glycine, asparagine, glutamine, lysine, tryptophan, and another glycine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-asparaginyl-L-glutaminyl-L-lysyl-L-tryptophylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acid is activated using reagents such as HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting group (e.g., Fmoc) is removed using a base like piperidine.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-asparaginyl-L-glutaminyl-L-lysyl-L-tryptophylglycine can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine.
Reduction: Disulfide bonds (if present) can be reduced to thiols.
Substitution: Amino groups can be modified through acylation or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Acyl chlorides or alkyl halides under basic conditions.
Major Products
Oxidation: Kynurenine from tryptophan oxidation.
Reduction: Free thiols from disulfide bond reduction.
Substitution: Acylated or alkylated peptides.
Scientific Research Applications
Glycyl-L-asparaginyl-L-glutaminyl-L-lysyl-L-tryptophylglycine has several scientific research applications:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Glycyl-L-asparaginyl-L-glutaminyl-L-lysyl-L-tryptophylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- Glycyl-L-asparaginyl-L-asparaginyl-L-glutaminyl-L-glutaminyl-L-asparaginyl-L-tyrosine
- L-Glutaminyl-L-asparaginyl-L-prolyl-L-valyl-L-valyl-L-histidyl-L-phenylalanyl-L-phenylalanyl-L-lysyl-L-asparaginyl-L-isoleucyl-L-valyl-L-threonyl-L-prolyl-L-arginyl-L-threonyl-L-proline
Uniqueness
Glycyl-L-asparaginyl-L-glutaminyl-L-lysyl-L-tryptophylglycine is unique due to its specific sequence and the presence of tryptophan, which imparts distinct chemical and biological properties. Its ability to undergo various chemical modifications and its potential therapeutic applications make it a valuable compound for research and development.
Properties
CAS No. |
919080-95-8 |
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Molecular Formula |
C30H44N10O9 |
Molecular Weight |
688.7 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[(2-aminoacetyl)amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C30H44N10O9/c31-10-4-3-7-19(38-29(48)20(8-9-23(33)41)39-30(49)22(12-24(34)42)37-25(43)13-32)28(47)40-21(27(46)36-15-26(44)45)11-16-14-35-18-6-2-1-5-17(16)18/h1-2,5-6,14,19-22,35H,3-4,7-13,15,31-32H2,(H2,33,41)(H2,34,42)(H,36,46)(H,37,43)(H,38,48)(H,39,49)(H,40,47)(H,44,45)/t19-,20-,21-,22-/m0/s1 |
InChI Key |
KXYKXMXUOUVMCB-CMOCDZPBSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CN |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CN |
Origin of Product |
United States |
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